

GSK2807 Trifluoroacetate selectivity profile against other methyltransferases

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Compound of Interest

Compound Name: GSK2807 Trifluoroacetate

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GSK2807 Trifluoroacetate: A Comparative Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

GSK2807 Trifluoroacetate has emerged as a potent and selective inhibitor of the histone methyltransferase SMYD3 (SET and MYND domain-containing protein 3). This guide provides a comprehensive overview of its selectivity against other methyltransferases, supported by available experimental data and detailed methodologies for relevant assays.

Selectivity Profile of GSK2807 Trifluoroacetate

GSK2807 is a SAM-competitive inhibitor of SMYD3 with a Ki value of 14 nM.[1] Limited publicly available data indicates high selectivity for SMYD3. One study reported that GSK2807 is 24-fold more selective for SMYD3 over the closely related methyltransferase SMYD2. While it is stated to be highly selective over a panel of eight other unspecified methyltransferases, detailed quantitative data for a broad panel remains limited in the public domain.



Target	IC50 / Ki	Selectivity vs. SMYD3	Reference
SMYD3	Ki: 14 nM	-	[1]
SMYD2	Not explicitly stated, but 24-fold less active	24-fold	

Experimental Protocols

The determination of inhibitor selectivity against a panel of methyltransferases typically involves biochemical assays that measure the enzymatic activity of each methyltransferase in the presence of the inhibitor. Common methods include radioactive assays, luminescence-based assays (e.g., AlphaLISA), and mass spectrometry-based assays.

Representative Experimental Protocol: In Vitro Methyltransferase Assay (AlphaLISA)

This protocol is a representative example based on commercially available SMYD3 assay kits and general AlphaLISA principles.

Objective: To determine the IC50 value of **GSK2807 Trifluoroacetate** against SMYD3 and other methyltransferases.

Materials:

- Recombinant human SMYD3 enzyme
- Biotinylated histone H3 peptide substrate (or other appropriate substrate for the tested methyltransferase)
- S-Adenosyl-L-methionine (SAM)
- GSK2807 Trifluoroacetate
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 3 mM MgCl2, 0.01% Tween-20)



- AlphaLISA anti-methyl-histone antibody (specific for the modification catalyzed by the enzyme)
- AlphaLISA Acceptor beads coated with the anti-methyl-histone antibody
- Streptavidin-coated Donor beads
- 384-well white opaque assay plates
- Plate reader capable of AlphaLISA detection

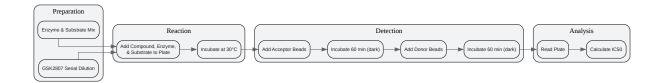
Procedure:

- Compound Preparation: Prepare a serial dilution of GSK2807 Trifluoroacetate in DMSO, and then dilute further in assay buffer to the desired concentrations.
- Enzyme and Substrate Preparation: Dilute the methyltransferase enzyme and its specific biotinylated substrate to their final concentrations in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and near the Km for the substrate.
- Reaction Incubation:
 - \circ Add 2.5 μ L of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
 - \circ Add 5 µL of the enzyme/substrate mix to each well to initiate the reaction.
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Detection:
 - \circ Add 2.5 μ L of the AlphaLISA Acceptor bead mix (containing the anti-methyl-histone antibody) to each well.
 - Incubate for 60 minutes at room temperature in the dark.
 - Add 2.5 μL of the Streptavidin-coated Donor beads to each well.



- Incubate for another 60 minutes at room temperature in the dark.
- Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
- Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram



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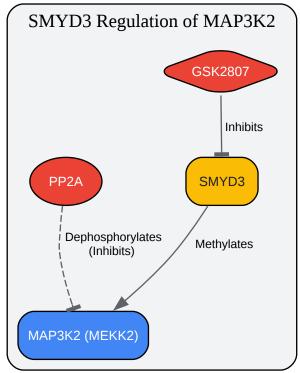
Caption: AlphaLISA-based workflow for determining methyltransferase inhibitor IC50 values.

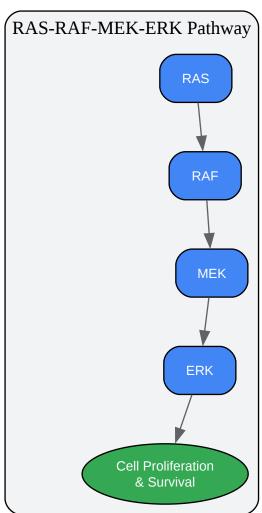
SMYD3 Signaling Pathway

SMYD3 is known to play a crucial role in cancer by methylating non-histone proteins, thereby modulating key signaling pathways. A primary substrate of SMYD3 is MAP3K2 (also known as MEKK2), a component of the RAS-RAF-MEK-ERK signaling cascade.

The methylation of MAP3K2 by SMYD3 at a specific lysine residue prevents the binding of the protein phosphatase 2A (PP2A), a negative regulator of the pathway. This inhibition of PP2A binding leads to sustained activation of MAP3K2 and downstream signaling, promoting cell proliferation and survival. GSK2807, by inhibiting SMYD3, restores the ability of PP2A to bind and dephosphorylate MAP3K2, thereby attenuating the oncogenic signaling cascade.







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Caption: SMYD3-mediated regulation of the RAS-RAF-MEK-ERK signaling pathway.



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References

- 1. medchemexpress.com [medchemexpress.com]
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